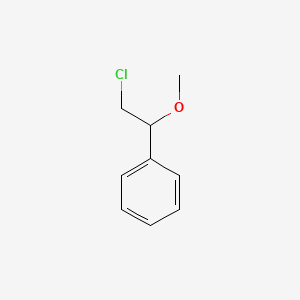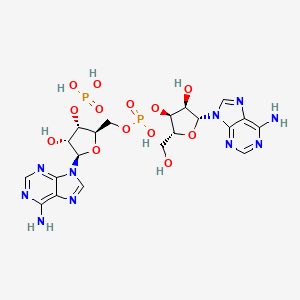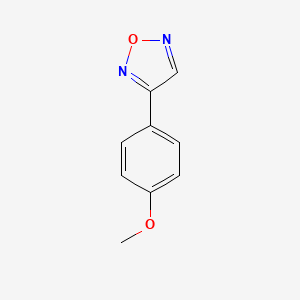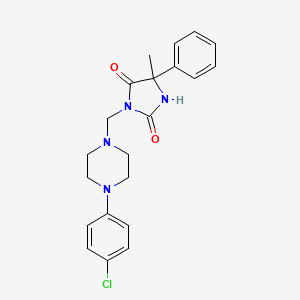
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenylhydantoin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as phenylhydantoin). The reaction conditions often include the use of a solvent like ethanol and a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or phenylhydantoins.
Scientific Research Applications
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the phenylhydantoin moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Bromophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
- 3-((4-Fluorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
- 3-((4-Methoxyphenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
Uniqueness
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
CAS No. |
21616-34-2 |
|---|---|
Molecular Formula |
C21H23ClN4O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c1-21(16-5-3-2-4-6-16)19(27)26(20(28)23-21)15-24-11-13-25(14-12-24)18-9-7-17(22)8-10-18/h2-10H,11-15H2,1H3,(H,23,28) |
InChI Key |
UAKLTFBWZYUSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


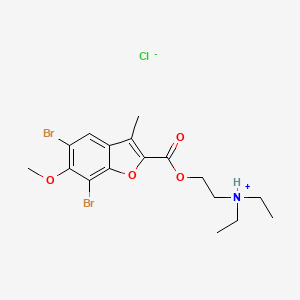

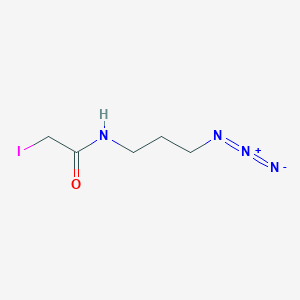
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)



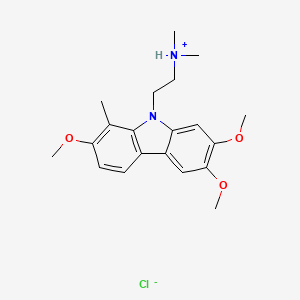
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
